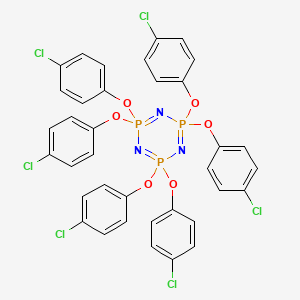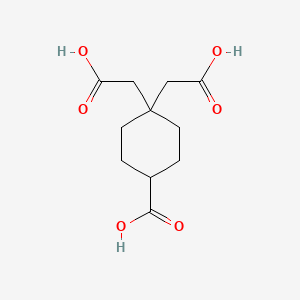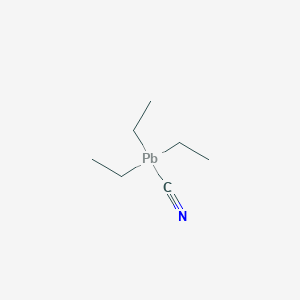
Tetrakis(2-methoxyphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(2-methoxyphenyl)silane: is an organosilicon compound with the molecular formula C28H28O4Si and a molecular weight of 456.619 g/mol It is characterized by the presence of four 2-methoxyphenyl groups attached to a central silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrakis(2-methoxyphenyl)silane can be synthesized through the reaction of silicon tetrachloride with 2-methoxyphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
SiCl4+4C7H7OMgBr→Si(C7H7O)4+4MgBrCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis(2-methoxyphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with substituted phenyl groups.
Applications De Recherche Scientifique
Chemistry: Tetrakis(2-methoxyphenyl)silane is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. It is also employed in the development of new catalysts for chemical reactions .
Biology and Medicine: In biological research, this compound is explored for its potential use in drug delivery systems and as a component in bio-compatible materials .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants due to its excellent chemical stability and adhesion properties .
Mécanisme D'action
The mechanism of action of tetrakis(2-methoxyphenyl)silane involves its interaction with various molecular targets, depending on the specific application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In drug delivery, it forms stable complexes with therapeutic agents, enhancing their stability and bioavailability .
Comparaison Avec Des Composés Similaires
- Tetrakis(4-biphenylyl)silane
- Tetrakis(dimethylphenylsilyl)silane
- Tetrakis(2-ethylhexyl)silane
- Tetrakis(4-(dimethylamino)phenyl)silane
Uniqueness: Tetrakis(2-methoxyphenyl)silane is unique due to the presence of methoxy groups, which impart specific chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it particularly valuable in applications requiring precise control over chemical reactivity and material properties .
Propriétés
Formule moléculaire |
C28H28O4Si |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
tetrakis(2-methoxyphenyl)silane |
InChI |
InChI=1S/C28H28O4Si/c1-29-21-13-5-9-17-25(21)33(26-18-10-6-14-22(26)30-2,27-19-11-7-15-23(27)31-3)28-20-12-8-16-24(28)32-4/h5-20H,1-4H3 |
Clé InChI |
AFTHKMWLZQRHFB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1[Si](C2=CC=CC=C2OC)(C3=CC=CC=C3OC)C4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)









